molecular formula C11H14N2O3S B11860259 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide CAS No. 31404-59-8

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide

Cat. No.: B11860259
CAS No.: 31404-59-8
M. Wt: 254.31 g/mol
InChI Key: XYVQFXSDLNCVQQ-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide is a chemical compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide can be achieved through several methods. One common approach involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures . This method yields the tetrahydroisoquinoline core, which can then be further functionalized to introduce the acetyl and sulphonamide groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulphonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and receptor binding, leading to various biological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl chloride
  • 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide
  • N-sulfonyl-1,2,3,4-tetrahydroisoquinolines

Uniqueness

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and sulphonamide groups enhance its reactivity and potential therapeutic applications compared to other similar compounds .

Properties

CAS No.

31404-59-8

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonamide

InChI

InChI=1S/C11H14N2O3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3,(H2,12,15,16)

InChI Key

XYVQFXSDLNCVQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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